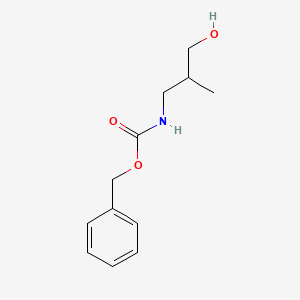

Benzyl 3-hydroxy-2-methylpropylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

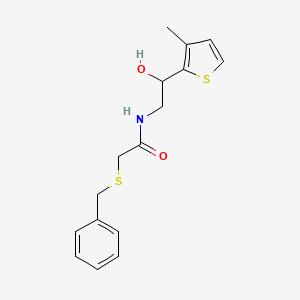

Benzyl 3-hydroxy-2-methylpropylcarbamate is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.27 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for Benzyl 3-hydroxy-2-methylpropylcarbamate is 1S/C12H17NO3/c1-10(8-14)7-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15) . This indicates the presence of a benzyl group, a carbamate group, and a 3-hydroxy-2-methylpropyl group in the molecule .Wissenschaftliche Forschungsanwendungen

Catalytic Reactions and Organic Synthesis

Au(I)-Catalyzed Intramolecular Hydroamination and Hydroalkoxylation

The application of gold(I) catalysis in the formation of nitrogen and oxygen heterocycles through intramolecular hydroamination and hydroalkoxylation of allenes demonstrates the utility of related carbamate compounds in synthesizing complex organic molecules. This methodology provides a route for synthesizing piperidine and pyrrolidine derivatives, among others, showcasing the potential for "Benzyl 3-hydroxy-2-methylpropylcarbamate" in facilitating similar transformations (Zhang et al., 2006).

Analytical Methodology

Determination of Preservatives in Cosmetics

Ultra-performance liquid chromatography (UPLC) methods developed for the simultaneous determination of preservatives in cosmetics, including benzyl alcohol, underscore the relevance of analytical techniques in identifying and quantifying similar compounds within complex mixtures. This highlights the potential application of "Benzyl 3-hydroxy-2-methylpropylcarbamate" in analytical and quality control settings (Wu et al., 2008).

Biotechnological Applications

Renewable Benzyl Alcohol Production

Engineering Escherichia coli for the biosynthesis of benzyl alcohol from glucose through a non-natural pathway suggests the potential of microbial systems in producing related compounds, including "Benzyl 3-hydroxy-2-methylpropylcarbamate," from renewable resources. This approach could be adapted for the sustainable production of various benzyl derivatives (Pugh et al., 2015).

Chemical Synthesis and Derivatization

Iron-Catalyzed Benzylation of 1,3-Dicarbonyl Compounds

Demonstrating the versatility of iron catalysis in organic synthesis, the efficient benzylation of dicarbonyl compounds to produce benzylated products suggests potential pathways for modifying "Benzyl 3-hydroxy-2-methylpropylcarbamate" or incorporating it into more complex molecules (Kischel et al., 2007).

Eigenschaften

IUPAC Name |

benzyl N-(3-hydroxy-2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-10(8-14)7-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODDZNUTPRANEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1=CC=CC=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-hydroxy-2-methylpropylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2470337.png)

![2-(4-ethoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2470338.png)

![2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline](/img/structure/B2470340.png)

![N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2470342.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2470349.png)

![8-Phenylmethoxycarbonyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2470350.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2470357.png)